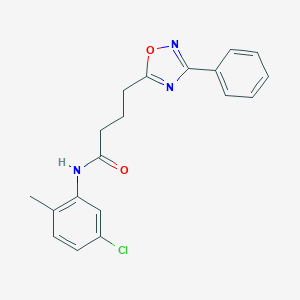![molecular formula C23H26N4O4S B277583 N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as AZD-9291, and it belongs to the class of drugs known as third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). In
作用机制
AZD-9291 works by irreversibly binding to the ATP-binding site of the T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in NSCLC cells that harbor the T790M mutation.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue distribution. It has a half-life of approximately 25 hours and is primarily metabolized by the liver. AZD-9291 has also been shown to have minimal drug-drug interactions and is generally well-tolerated in clinical trials.
实验室实验的优点和局限性
AZD-9291 has several advantages for use in lab experiments, including its high selectivity for T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, minimal activity against wild-type N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and favorable pharmacokinetic profile. However, its irreversible binding to the ATP-binding site of N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also be a limitation, as it may lead to the development of resistance over time.
未来方向
There are several future directions for research on AZD-9291, including its potential use in combination with other targeted therapies, its efficacy in other N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide-mutant cancers, and the development of strategies to overcome resistance. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AZD-9291 and its potential long-term side effects. Overall, AZD-9291 represents a promising therapeutic option for the treatment of NSCLC that harbors the T790M mutation in the N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide gene.
合成方法
The synthesis of AZD-9291 involves a multistep process that includes the reaction of 4-bromoaniline with 1-azepanamine to produce N-(4-bromo-phenyl)azepan-1-amine. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to produce N-[4-(chloro-sulfonyl)phenyl]azepan-1-amine. The final step involves the reaction of N-[4-(chloro-sulfonyl)phenyl]azepan-1-amine with 3-(4-aminophenyl)quinazolin-4(3H)-one to produce N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
科学研究应用
AZD-9291 has been extensively studied for its potential therapeutic applications in the treatment of non-small cell lung cancer (NSCLC) that harbors the T790M mutation in the N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide gene. This mutation is associated with resistance to first- and second-generation N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide TKIs. AZD-9291 has shown promising results in preclinical and clinical trials, demonstrating high selectivity for T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide and minimal activity against wild-type N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
属性
产品名称 |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
分子式 |
C23H26N4O4S |
分子量 |
454.5 g/mol |
IUPAC 名称 |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4S/c28-22(13-16-26-17-24-21-8-4-3-7-20(21)23(26)29)25-18-9-11-19(12-10-18)32(30,31)27-14-5-1-2-6-15-27/h3-4,7-12,17H,1-2,5-6,13-16H2,(H,25,28) |
InChI 键 |
ZVOCCVSKFUURHV-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
规范 SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)

![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)